molecular formula C16H17FN2O3S B6542826 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide CAS No. 1060221-97-7

2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide

Cat. No.: B6542826
CAS No.: 1060221-97-7
M. Wt: 336.4 g/mol
InChI Key: TUWNSPAUQAAJGG-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure, combining a sulfonamide group —a well-known pharmacophore present in many therapeutic agents—with an N,N-dimethylacetamide moiety , a functional group recognized for its excellent properties as a polar aprotic solvent and its role in synthetic chemistry . The presence of the fluorobenzenesulfonamido segment suggests potential research applications in the development of enzyme inhibitors, given the prevalence of sulfonamides in drugs targeting carbonic anhydrases and other enzymes. The N,N-dimethylacetamide group can enhance solubility and influence the compound's pharmacokinetic profile. The dimethylacetamide (DMAc) component is extensively used as a solvent in the synthesis of pharmaceuticals and polymers , and it also serves as a reactant in various transformations, participating in amination and formylation reactions . Researchers can explore this compound as a key intermediate in organic synthesis or as a candidate for screening in biological assays. This product is provided for Research Use Only (RUO) and is strictly not for human or veterinary diagnostic or therapeutic use. Please note that N,N-Dimethylacetamide (DMAc) is associated with specific hazards, including hepatotoxicity with chronic exposure and potential effects on the central nervous system at high doses . Appropriate safety protocols, including the use of personal protective equipment and working in a well-ventilated area, must be followed when handling this material.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-19(2)16(20)11-12-3-7-14(8-4-12)18-23(21,22)15-9-5-13(17)6-10-15/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWNSPAUQAAJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide is a member of the sulfonamide class, which has gained attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide can be represented as follows:

  • Chemical Formula : C13H14FNO3S
  • Molecular Weight : 283.32 g/mol
  • SMILES Notation : NC(=O)C(C1=CC=C(C=C1)S(=O)(=O)N(C)C)F

This compound features a fluorinated phenyl ring and a sulfonamide group, which are critical for its biological activity.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The presence of the sulfonamide moiety in this compound suggests potential activity against various bacterial strains. Studies have shown that compounds with similar structures exhibit significant inhibition against Gram-positive and Gram-negative bacteria due to their ability to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Anti-inflammatory Effects

Research indicates that sulfonamides can modulate inflammatory pathways. The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Inhibition of Carbonic Anhydrases : A study investigating the inhibition of human carbonic anhydrases (hCAs) by related compounds found that certain sulfonamide derivatives effectively inhibited hCA I and II, leading to potential applications in treating conditions like glaucoma and edema. The binding affinity was assessed using kinetic studies, revealing that modifications in the sulfonamide structure significantly impacted inhibitory potency.
  • Anticancer Properties : Preliminary studies have suggested that compounds similar to 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated selective toxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The sulfonamide group likely interacts with target enzymes through competitive inhibition, mimicking the substrate and blocking enzymatic activity.
  • Cell Signaling Modulation : By influencing signaling pathways involved in inflammation and cell proliferation, the compound may alter gene expression profiles associated with disease progression.

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects:

  • Acute Toxicity : Studies indicate that N,N-dimethylacetamide (a component of the compound) has low acute toxicity; however, prolonged exposure can lead to hepatotoxicity and reproductive effects in animal models.
  • Safety Profile : Comprehensive evaluations are necessary to establish safety margins for clinical use, especially concerning potential developmental toxicity noted in some studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

  • N-Substituted 2-Phenylacetamides : Compounds like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide () share the acetamide core but differ in substituents. The bromophenyl and methoxyphenyl groups in this analog influence crystallinity and antimicrobial activity, whereas the fluorobenzenesulfonamido group in the target compound may confer distinct electronic effects and solubility .
  • Fluorophenyl-Containing Compounds: The FLAP inhibitor 2-[4-(3-{(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide () includes a fluorophenyl group, suggesting that fluorine substitution can enhance pharmacokinetic properties like bioavailability and target selectivity.

Physical and Chemical Properties

Property Target Compound (Inferred) 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide () NO2-Bi-1S-DMAc ()
Molar Mass (g/mol) ~350–370 (estimated) 269.34 340.34 (calculated)
Functional Groups Sulfonamido, dimethylacetamide, F Benzyloxy, dimethylacetamide Nitro, biphenyl, dimethylacetamide
Physical State Likely solid (analogous to ) White powder Crystalline solid
Stability Stable under inert conditions Stable at 10–25°C, incompatible with strong oxidizers No data available

Key Research Findings

  • Structural Insights : N-Substituted phenylacetamides (e.g., ) form hydrogen-bonded networks in crystal structures, which could stabilize the target compound’s sulfonamido group in biological environments .
  • Synthetic Challenges : Sulfonamido groups may complicate Pd-catalyzed reactions due to their electron-withdrawing nature, necessitating tailored catalysts or protecting groups .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-fluorobenzenesulfonyl chloride (1.2 equiv) is added dropwise to a solution of 4-aminophenylacetamide in anhydrous dichloromethane (DCM) at 0°C. Triethylamine (3 equiv) serves as a base to scavenge HCl, promoting nucleophilic attack by the amine on the sulfonyl chloride. After stirring at room temperature for 12 hours, the mixture is washed with water, and the organic layer is dried over Na₂SO₄. Purification via silica gel chromatography yields the sulfonamide intermediate.

Challenges and Optimizations

  • Side Reactions : Competing hydrolysis of sulfonyl chloride to sulfonic acid necessitates strict anhydrous conditions.

  • Yield Improvements : Using N-fluorobenzenesulfonimide (NFSI) instead of sulfonyl chloride enhances electrophilicity, achieving a 46% yield in tetrahydrofuran (THF) at -78°C.

Amide Coupling Using EDC/HOBt

The N,N-dimethylacetamide group is introduced via carbodiimide-mediated coupling.

Procedure Overview

A mixture of 4-(4-fluorobenzenesulfonamido)phenylacetic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in acetonitrile is stirred for 30 minutes. Dimethylamine (2 equiv) is added, and the reaction proceeds for 24 hours. Workup involves extraction with ethyl acetate, washing with NaHCO₃ and brine, and drying. The crude product is recrystallized from ethanol, yielding 65% of the target compound.

Comparative Analysis

ParameterEDC/HOBt MethodNHS/DCC Method
Yield65%82%
Reaction Time24 h12 h
PurificationRecrystallizationColumn Chromatography

The higher yield with NHS/DCC (82%) is attributed to improved activation of the carboxylate, though it requires chromatographic purification.

Catalytic Hydrogenation of Nitro Intermediates

Nitro-group reduction is critical for generating the aniline precursor.

Hydrogenation Protocol

A nitro intermediate (e.g., tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate) is dissolved in methanol with 10% Pd/C (20 wt%) under H₂ (1 atm). After 2 hours, the catalyst is filtered, and the solvent is evaporated to yield the aniline derivative. Subsequent coupling with 4-fluorobenzenesulfonyl chloride follows the method in Section 1.

Scalability Considerations

  • Catalyst Loading : Reducing Pd/C to 5 wt% decreases cost without compromising yield.

  • Solvent Choice : Methanol ensures high solubility of H₂, but ethanol may substitute for industrial applications.

Solid-Phase Synthesis with Polyphosphoric Acid (PPA)

PPA facilitates cyclization and sulfonamide formation in one pot.

One-Pot Synthesis

A mixture of 4-fluorobenzenesulfonamide (1 equiv), 4-(dimethylamino)phenylacetic acid (1 equiv), and PPA (5 equiv) is heated at 120°C for 6 hours. The reaction is quenched with ice water, and the precipitate is filtered and washed with NaHCO₃. This method avoids chromatographic purification, yielding 70% pure product.

Limitations

  • Side Products : Overheating leads to dehydration or sulfonic acid formation.

  • Workup Complexity : Neutralization requires careful pH control to prevent decomposition.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Optimized Conditions

A solution of 4-fluorobenzenesulfonamide (1 equiv), 4-(dimethylamino)phenylacetyl chloride (1.1 equiv), and DIPEA (2 equiv) in DMF is irradiated at 100°C for 15 minutes. The mixture is poured into water, extracted with ethyl acetate, and purified via flash chromatography (80% yield).

Energy Efficiency

  • Temperature Control : Precise microwave heating minimizes thermal degradation.

  • Solvent Selection : DMF’s high dielectric constant enhances microwave absorption.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and amidation steps. For example, sulfonation of 4-fluoroaniline forms 4-fluorobenzenesulfonyl chloride, which is reacted with 4-aminophenylacetamide. The final dimethylation step requires controlled pH (8–10) and temperatures (60–80°C) to avoid side reactions. Bases like triethylamine or DIPEA are critical for deprotonation during amide bond formation .
  • Key Considerations : Monitor intermediates via TLC or HPLC to ensure purity. Optimize stoichiometry of coupling agents (e.g., EDC/HOBt) to minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The fluorophenyl group shows distinct aromatic signals at δ 7.2–7.8 ppm, while the dimethylacetamide moiety appears as two singlets (δ 2.8–3.1 ppm for N-CH₃ and δ 2.1 ppm for CH₃CO).
  • IR : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₆H₁₆FN₂O₃S). Validate with high-resolution data .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorometric assays targeting COX-2 or kinases, using positive controls (e.g., Celecoxib for COX-2) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or structural analogs. Perform dose-response curves under standardized protocols. Cross-validate using orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT). Compare results with structurally related compounds like 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide to isolate functional group contributions .

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with COX-2 or EGFR.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure-activity trends .

Q. What experimental designs elucidate the mechanism of action in anticancer activity?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Western Blotting : Probe for apoptosis markers (e.g., Bax/Bcl-2 ratio) and pathway proteins (e.g., MAPK/ERK).
  • ROS Detection : Use DCFH-DA fluorescence to quantify oxidative stress induction .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (PEG 400) or cyclodextrin complexes.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability.
  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release .

Q. What are the toxicological thresholds for this compound in mammalian cell lines?

  • Methodological Answer : Perform acute toxicity assays (LD₅₀) on HEK293 or HepG2 cells. Use Ames tests for mutagenicity and Comet assays for DNA damage. Compare with positive controls (e.g., Doxorubicin). Establish NOAEL (No Observed Adverse Effect Level) for future in vivo work .

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